(S)-BoroAla-(-)-Pinanediol-HCl
Description
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Properties
IUPAC Name |
(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO2.ClH/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13;/h7-10H,5-6,14H2,1-4H3;1H/t7-,8-,9-,10+,12-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMUMWPHEOQEQA-IMOBDCPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Ascent of Chiral Boronic Acid Chemistry
The journey of chiral boronic acid chemistry has been one of continuous innovation, transforming these organoboron compounds from chemical curiosities into indispensable reagents in the synthetic chemist's arsenal. While the use of boron in organic chemistry has a history spanning over seven decades, the development of chiral variants has significantly expanded its utility. scitechdaily.comrug.nl
Initially, the focus was on the hydroboration reactions pioneered by H.C. Brown, which provided a method for the stereoselective synthesis of organoboranes. bris.ac.uk However, the air and moisture sensitivity of these early organoboranes limited their widespread adoption. bris.ac.uk A significant breakthrough came with the introduction of boronic esters, which are notably more stable and easier to handle due to the donation of electron density from the oxygen atoms to the boron center. bris.ac.uk This enhanced stability opened the door for their broader application in organic synthesis. bris.ac.ukbris.ac.uk
The field has since evolved to include a diverse array of methods for preparing enantiomerically enriched boronic esters. bris.ac.ukbris.ac.uk These strategies range from the asymmetric hydroboration of alkenes and alkynes to the enantioselective borylation of C-H bonds and the stereoselective functionalization of pre-existing boronic esters. bris.ac.ukrsc.org Recent advancements have even led to the development of enzymes incorporating boronic acids at their reactive centers, enabling highly selective and efficient catalysis. scitechdaily.comrug.nl This fusion of biocatalysis with organoboron chemistry represents a new frontier, promising more sustainable and powerful synthetic methodologies. scitechdaily.comrug.nl
Boronic Esters: Indispensable Chiral Intermediates
Chiral boronic esters are highly valued as intermediates in organic synthesis due to their unique combination of stability, reactivity, and stereochemical integrity. bris.ac.ukbris.ac.uknih.gov Their air and moisture stability simplifies their handling and purification, a significant advantage over many other organometallic reagents. bris.ac.uk
The versatility of the carbon-boron bond is a key feature of these intermediates. It can be stereospecifically transformed into a wide range of other functional groups, including carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-halogen bonds, with high fidelity. nih.govresearchgate.netacs.org This allows for the construction of complex molecular architectures with precise control over the stereochemistry. researchgate.net
The development of methods to create chiral tertiary boronic esters has further expanded their utility, enabling the synthesis of molecules with multiple contiguous quaternary stereocenters. nih.gov The addition of organolithium reagents to secondary boronic esters forms "ate" complexes that act as chiral nucleophiles, reacting with various electrophiles with inversion of stereochemistry. nih.govresearchgate.netacs.org This reactivity provides a powerful tool for asymmetric synthesis. nih.govresearchgate.netacs.org Furthermore, chiral 1,2-bis(boronic) esters have emerged as important building blocks, with catalytic asymmetric methods for their synthesis being a key area of research. sioc-journal.cn
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅BClNO₂ |
| Molar Mass | 285.62 g/mol |
| Stereochemistry | (S)-configuration at the boron center, (-)-enantiomer of pinanediol |
| Primary Use | Reagent in asymmetric synthesis |
Pinanediol: a Workhorse Chiral Auxiliary
Stereocontrolled Synthesis of α-Amino Boronic Esters
The enantioselective synthesis of α-amino boronic esters is essential for producing these compounds in high purity. The Matteson asymmetric homologation reaction is a foundational and widely used method for this purpose.
The Matteson Asymmetric Homologation Reaction
The Matteson reaction offers a versatile and powerful pathway for the asymmetric homologation of boronic esters. rsc.orgmdpi.com This method facilitates the stereocontrolled creation of a chiral carbon center adjacent to the boron atom. rsc.org It is extensively used to synthesize a variety of α-halo boronic esters, which are key precursors to α-amino boronic esters. rsc.orgmdpi.com The reaction's core principle involves the interaction of a chiral diol-derived boronic ester with a halomethyl anion, leading to a stereospecific rearrangement.
A key step in the Matteson homologation is the reaction between a boronic ester derived from a chiral diol, such as pinanediol, and an α-halo carbanion like (dichloromethyl)lithium (LiCHCl₂). rsc.orgmdpi.com This process forms a borate (B1201080) intermediate, with the high diastereoselectivity guided by the chiral environment of the pinanediol auxiliary. rsc.org The subsequent rearrangement of this intermediate is crucial for setting the stereochemistry of the new carbon-carbon bond. rsc.org The choice of the chiral auxiliary is vital, and pinanediol is particularly effective at inducing a high degree of stereocontrol. mdpi.com The commonly used (dichloromethyl)lithium can be generated by deprotonating dichloromethane (B109758) with n-butyllithium at -100 °C. mdpi.com
A significant breakthrough in the Matteson homologation was the finding that a Lewis acid, especially zinc(II) chloride (ZnCl₂), can greatly influence the stereochemical result of the rearrangement step. rsc.orgresearchgate.net Without ZnCl₂, the rearrangement of the borate intermediate proceeds with an inversion of configuration at the carbon atom bonded to boron. rsc.org However, adding ZnCl₂ catalyzes a rearrangement that occurs with retention of configuration. rsc.orgresearchgate.net This catalytic control enables the selective synthesis of either epimer of the α-chloro boronic ester from the same starting boronic ester by simply adding or omitting ZnCl₂. rsc.org This dual-mode selectivity greatly increases the versatility of the Matteson reaction. rsc.orgresearchgate.net The diastereoselectivity can be very high, often exceeding 99:1. bristol.ac.uk
| Catalyst | Stereochemical Outcome at Migration Terminus |
| None (Lithium only) | Inversion |
| Zinc(II) Chloride | Retention |
This table illustrates the influence of ZnCl₂ on the stereochemical outcome of the Matteson homologation rearrangement.
After the chiral α-halo boronic esters are synthesized through Matteson homologation, they act as versatile electrophiles for introducing the amino group. rsc.orgnih.gov The carbon-halogen bond is prone to nucleophilic displacement by various nitrogen nucleophiles. A frequent method uses lithium hexamethyldisilazide (LiHMDS) as the nitrogen source, which displaces the halide to form a protected amine intermediate. rsc.orgnih.gov Subsequent deprotection then provides the desired α-amino boronic ester. nih.gov This Sₙ2 reaction typically proceeds with inversion of configuration at the α-carbon, allowing for the predictable synthesis of the final amino boronic ester with a defined stereochemistry. rsc.org For instance, an (R)-α-chloro boronic ester can be converted to an (S)-α-amino boronic ester through nucleophilic substitution with an azide (B81097) nucleophile, followed by reduction. mdpi.com
Alternative Chiral Directing Groups in Boronic Ester Homologation
While pinanediol is a common and highly effective chiral auxiliary in the Matteson reaction, research has investigated other chiral diols to steer the stereochemical outcome of the homologation. researchgate.netresearchgate.net The selection of the chiral directing group can affect the diastereoselectivity of both the initial addition of the halomethyl anion and the subsequent rearrangement. Different diols may present benefits in terms of availability, cost, or the capacity to adjust the steric and electronic characteristics of the boronic ester, thereby influencing the reaction's stereoselectivity. For example, (R,R)-dicyclohexylethane-1,2-diol (DICHED) has been used to generate stereogenic centers with high stereoselectivity. researchgate.net The exploration of alternative chiral auxiliaries expands the scope and utility of the asymmetric homologation strategy for preparing a wide array of chiral boronic esters. researchgate.net
Strategies for Amino Acid Boronic Acid Integration
The synthesis of α-amino boronic acids and their esters often entails incorporating an amino acid or its precursor into the boronic acid structure. A common method begins with a readily available amino acid, which supplies the chiral framework, followed by the introduction of the boronic acid group. However, the Matteson homologation offers a potent alternative by constructing the chiral center and introducing the boron atom simultaneously with high stereocontrol. rsc.org The subsequent nucleophilic displacement of the α-halide with a nitrogen nucleophile effectively finalizes the synthesis of the amino acid boronic ester. rsc.orgnih.gov This latter approach is especially beneficial for creating non-proteinogenic amino acid boronic esters with high enantiomeric purity. The choice of strategy is determined by the specific target molecule and the accessibility of starting materials.
Synthesis of Fmoc-Protected α-Aminoboronates
The creation of Fmoc-protected α-aminoboronates is a foundational step for their use as building blocks in solid-phase synthesis. A significant strategy involves the nickel-catalyzed decarboxylative borylation of Fmoc-protected α-amino acids. thieme.dersc.org This method transforms readily available amino acid precursors into their corresponding boronic ester analogues. nih.gov
Initially, the Fmoc-protected amino acids are converted into redox-active N-hydroxyphthalimide (NHPI) esters. rsc.org These activated esters then undergo a nickel-catalyzed reaction with a borylating agent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), to yield the desired N-Fmoc-α-aminoboronates. researchgate.net One of the challenges in this synthesis is the removal of excess B₂pin₂ from the product, as the Fmoc-α-aminoboronates can be unstable on silica (B1680970) gel, making chromatographic purification difficult. thieme.denih.gov To address this, two primary workup procedures have been developed: oxidative removal of the B₂pin₂ contaminant with 2-iodoxybenzoic acid (IBX) or a simultaneous transesterification of both the product and the contaminant. nih.govresearchgate.net This approach has been successfully applied to a wide range of proteinogenic amino acids, providing the corresponding Fmoc-aminoboronates in good yields. thieme.denih.gov
This strategy represents a significant improvement over previous methods by allowing for the straightforward, three-step conversion of 20 natural amino acids with orthogonal side-chain protection into their boron counterparts. nih.gov The resulting Fmoc-α-aminoboronates are crucial for the diversity-oriented synthesis of peptide-boronic acids. nih.govresearchgate.net
Table 1: Optimized Process for Fmoc-α-Aminoboronate Preparation
| Step | Description | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Activation of Amino Acid | N-hydroxyphthalimide (NHPI) | Forms a redox-active ester susceptible to decarboxylative borylation. rsc.org |
| 2 | Decarboxylative Borylation | Bis(pinacolato)diboron (B₂pin₂), Nickel catalyst | Replaces the carboxylic acid group with a pinacolyl boronate ester. researchgate.net |
| 3 | Purification | 2-Iodoxybenzoic acid (IBX) or Methylboronic acid | Removes excess borylation reagent without chromatography. nih.govresearchgate.net |
| 4 | Immobilization | 1-Glycerol polystyrene resin | Prepares the building block for solid-phase peptide synthesis. nih.govmdpi.com |
Solid-Phase Peptide Synthesis (SPPS) with Boronic Acid Derivatives
Solid-Phase Peptide Synthesis (SPPS) using boronic acid derivatives has emerged as a powerful technique that circumvents many issues associated with traditional solution-phase synthesis, such as multi-step routes and difficult purifications. nih.govnih.gov A key innovation in this area is the use of a 1-glycerol polystyrene resin, which can form a strong, reversible complex with the boronic acid moiety. mdpi.comnih.gov
The synthesis begins by immobilizing an Fmoc-protected α-aminoboronate, like (S)-BoroAla-(-)-Pinanediol-HCl, onto the 1-glycerol polystyrene resin. nih.govmdpi.com This immobilization is efficient and often requires no additional additives. nih.gov Once the boronic acid derivative is anchored to the solid support, standard Fmoc-based SPPS protocols can be employed to build the peptide chain. mdpi.comnih.gov This involves sequential steps of Fmoc deprotection (typically with piperidine) and coupling of the next Fmoc-protected amino acid using standard coupling reagents like HBTU and DIPEA. diva-portal.org
This solid-phase approach is highly versatile, compatible with a wide range of amino acids, and allows for the construction of diverse peptide-boronic acids in high purity. nih.govnih.gov The final peptide can be cleaved from the resin, yielding the desired product without the need for extensive liquid-liquid extractions or HPLC purification. nih.gov This methodology has been successfully used to synthesize complex peptide-boronic acids, including the approved drug Bortezomib. nih.gov
Late-Stage Hydroboration for Peptide Boronic Acid Synthesis
Late-stage functionalization offers an efficient way to introduce boronic acid groups into peptides after the main peptide backbone has already been assembled. researchgate.net A recently developed method for this is the on-resin, transition metal-catalyzed hydroboration of peptides containing alkene or alkyne functionalities. nih.gov This technique is particularly useful for creating aliphatic and vinylogous peptide boronic acids. nih.gov
The process involves synthesizing a peptide on a solid support that includes residues with alkenyl or alkynyl side chains, such as allylglycine or propargylglycine. nih.gov A transition metal catalyst is then used to facilitate the hydroboration of the unsaturated bond, directly installing the boronic acid group onto the peptide. nih.gov This method is advantageous as it is compatible with all canonical amino acids and can be applied to various peptide sequences, including those considered "difficult". nih.gov The resulting peptide boronic acids have shorter linkers compared to those produced by other on-resin methods. nih.gov Furthermore, the synthesized peptide vinylboronic acids can be further modified, for example, through a Petasis reaction. nih.gov
Deprotection Methods for Pinanediol Boronic Esters in Complex Molecule Synthesis
The pinanediol group is an excellent chiral auxiliary and protecting group for boronic acids, but its removal is a critical and sometimes challenging step in the synthesis of the final active compound. acs.org Several methods have been developed to deprotect pinanediol boronic esters, each with its own advantages and limitations.
One common method is transesterification. A two-step protocol involving transesterification with diethanolamine (B148213) (DEA) followed by hydrolysis has proven effective. acs.orgnih.gov In this process, the pinanediol ester is first treated with diethanolamine in a solvent like ether, which results in the precipitation of a stable DEA-protected boronate. acs.org This intermediate can be easily isolated by filtration and then hydrolyzed under mild acidic conditions (e.g., 0.1M HCl) to yield the free boronic acid. nih.gov This method is valued for its short reaction times, ease of product isolation, and tolerance of various functional groups. acs.orgnih.gov
Another approach involves the use of fluorinated intermediates. researchgate.net Treatment of the pinanediol boronate ester with potassium hydrogen difluoride (KHF₂) can yield either trifluoroborate salts or, in the case of α-amido alkyl boronates, difluoroboranes after an aqueous workup. researchgate.net These fluorinated intermediates can then be converted to the free boronic acid. researchgate.net For example, trifluoroborates can be hydrolyzed using trimethylsilyl (B98337) chloride (TMSCl) in aqueous acetonitrile. researchgate.net
Other deprotection strategies include oxidative cleavage with reagents like sodium periodate (B1199274) and transborylation with boron trichloride (B1173362), although these methods can suffer from functional group incompatibilities and purification challenges. nih.gov
Table 2: Comparison of Pinanediol Deprotection Methods
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Transesterification with Diethanolamine | 1. Diethanolamine (DEA) 2. Mild Acid (e.g., HCl) | Tolerates various functional groups, short reaction time, easy product isolation. acs.orgnih.gov | Two-step process. |
| Fluorinated Intermediates | 1. KHF₂ 2. TMSCl/H₂O or aqueous workup | Effective for certain substrates. researchgate.net | Can require specific workup conditions; may result in mixtures. researchgate.net |
| Oxidative Cleavage | Sodium periodate (NaIO₄) | One-step process. | Potential for functional group incompatibility. nih.gov |
| Transborylation | Boron trichloride (BCl₃) | Powerful deprotection agent. | Harsh conditions, potential for side reactions. nih.gov |
Diastereoselective and Enantioselective Control in Chiral Boronic Ester Reactions
The power of chiral boronic esters lies in their ability to control the stereochemistry of chemical reactions, leading to the preferential formation of one enantiomer or diastereomer over others. This control is a product of the specific three-dimensional arrangement of atoms in the chiral auxiliary and its influence on the transition states of the reaction.
Influence of Pinanediol Stereochemistry on Product Configuration
The pinanediol moiety, derived from α-pinene, is a crucial component in directing the stereochemical outcome of reactions involving boronic esters. iupac.org The inherent chirality of the pinanediol framework creates a chiral environment around the boron atom, influencing the trajectory of incoming reagents and thereby dictating the stereochemistry of the product. iupac.org
The seminal work in this area demonstrated that the choice between (+)-pinanediol and (-)-pinanediol (B8470734) as the chiral auxiliary directly determines the configuration of the newly formed stereocenter. iupac.org For instance, the reaction of (s)-pinanediol alkylboronates with (dichloromethyl)lithium leads to the formation of (1S)-1-chloroalkylboronic esters with high diastereoselectivity. iupac.org This substrate-controlled approach, where the stereochemistry of the starting material dictates the stereochemistry of the product, is a fundamental principle in asymmetric synthesis. bristol.ac.ukorgsyn.org The rigidity of the bicyclic pinanediol structure effectively shields one face of the boron center, forcing the reaction to proceed from the less sterically hindered face and thus ensuring high stereochemical fidelity. iupac.org
The effectiveness of pinanediol as a chiral directing group has been demonstrated in numerous applications, including the synthesis of chiral alcohols and amines. nih.govrsc.org The predictable nature of this stereochemical control makes pinanediol-based boronic esters invaluable tools for the construction of complex chiral molecules. researchgate.net
Diastereomeric Purity of Chiral Boronic Esters
The diastereomeric purity of the chiral boronic ester is paramount for achieving high enantiomeric excess in the final product. High diastereomeric purity ensures that the subsequent transformations proceed through a single, well-defined stereochemical pathway.
Several methods have been developed to ensure the high diastereomeric purity of chiral boronic esters. One common approach involves the recrystallization of intermediate borate complexes to enhance enantiomeric purity. iupac.org Furthermore, the use of zinc chloride in the homologation of boronic esters with (dichloromethyl)lithium has been shown to significantly improve diastereoselectivity, often yielding diastereomeric ratios greater than 99:1. iupac.org
The stability of the resulting α-halo boronic esters is also a critical factor. These intermediates are configurationally stable, which is essential for subsequent stereospecific reactions. nih.gov The ability to synthesize and utilize diastereomerically pure chiral boronic esters is a key advantage in asymmetric synthesis, allowing for the construction of stereochemically complex molecules with a high degree of precision. bristol.ac.ukacs.org
| Boronic Ester Substrate | Reaction Conditions | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| (s)-Pinanediol propylboronate | 1. (Cl₂CH)Li, THF, -100 °C; 2. ZnCl₂ | >99:1 | iupac.org |
| (s)-Pinanediol methylboronate | 1. (Cl₂CH)Li, THF, -100 °C; 2. ZnCl₂ | 95:5 | iupac.org |
| (s)-Pinanediol isobutylboronate | (Cl₂CH)Li | Low | iupac.org |
Mechanism of Stereospecific 1,2-Migration in (α-Haloalkyl)boronate Complexes
A fundamental reaction of chiral boronic esters is the stereospecific 1,2-migration of an organic group from the boron atom to an adjacent carbon atom. This process, often referred to as a "1,2-metallate rearrangement," is central to the homologation of boronic esters and the formation of new carbon-carbon and carbon-heteroatom bonds with high stereocontrol. bristol.ac.ukresearchgate.netacs.org
The mechanism proceeds through the formation of a tetracoordinate boronate "ate" complex. nih.gov In the case of the reaction of an (α-haloalkyl)boronic ester with a nucleophile, the nucleophile attacks the electrophilic boron atom to form the boronate complex. organicreactions.orgresearchgate.net This intermediate then undergoes a 1,2-migration where one of the groups attached to the boron migrates to the adjacent carbon atom, displacing the halide leaving group. nih.govresearchgate.net This migration occurs with inversion of configuration at the carbon atom if it is chiral, and with retention of configuration of the migrating group. researchgate.net
The stereospecificity of this migration is a key feature that allows for the transfer of chirality from the boronic ester to the product. nih.govacs.org The reaction is highly controlled, and the stereochemical outcome is predictable, making it a powerful tool for asymmetric synthesis. researchgate.net The rate of this rearrangement can be influenced by factors such as the nature of the solvent and the presence of Lewis acids like zinc chloride, which can accelerate the process and enhance stereoselectivity. bristol.ac.uk
Regio- and Stereoselectivity in Metal-Catalyzed Hydroboration for Chiral Boronic Ester Formation
Metal-catalyzed hydroboration of alkenes and alkynes is a highly efficient method for the synthesis of organoboranes, including chiral boronic esters. researchgate.netrsc.orgbohrium.com The regioselectivity and stereoselectivity of these reactions are critically dependent on the choice of catalyst, ligand, and substrate. rsc.orgbac-lac.gc.ca
Rhodium and iridium catalysts are commonly employed for the hydroboration of vinylarenes, with the choice of metal often influencing the regioselectivity. bac-lac.gc.ca For instance, rhodium catalysts typically favor the formation of the branched, secondary boronic ester, while iridium catalysts often lead to the linear, primary isomer. bac-lac.gc.ca
The stereoselectivity of the hydroboration is controlled by the use of chiral ligands. rsc.org A wide variety of chiral ligands have been developed to achieve high enantioselectivity in these reactions. acs.orgresearchgate.net The ligand creates a chiral pocket around the metal center, which directs the addition of the borane (B79455) to one face of the alkene, resulting in the formation of a specific enantiomer of the boronic ester. rsc.orgbohrium.com In some cases, a reversal of enantioselectivity can be observed by simply changing the hydroborating reagent, for example, from catecholborane to pinacolborane. bac-lac.gc.ca
The development of directing groups on the substrate can also exert strong control over the regio- and stereoselectivity of the hydroboration. nih.govrsc.org For example, amide, oxime, and phosphonate (B1237965) groups have been successfully used to direct the borylation to a specific position and to control the stereochemical outcome, enabling the synthesis of complex chiral tertiary boronic esters. nih.govrsc.orgacs.orgresearchgate.net
| Substrate | Catalyst/Ligand | Product Type | Enantiomeric Ratio (er) / Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| α-Arylenamide | Rh/(S)-BI-DIME | α-Amino tertiary boronic ester | up to 99% ee | acs.orgresearchgate.net |
| β-Aryl trisubstituted alkene | Rh/(R,R)-T2 | Chiral tertiary benzylic boronic ester | 95:5 dr | nih.gov |
| β-Aryl trisubstituted alkene | Rh/(S,S)-T2 | Chiral tertiary benzylic boronic ester | 94:6 dr | nih.gov |
| Vinylarene | Rh/chiral ligand | Branched secondary boronic ester | High ee | bac-lac.gc.ca |
| Vinylarene | Ir/chiral ligand | Linear primary boronic ester | High ee | bac-lac.gc.ca |
Academic Research Applications of S Boroala Pinanediol Hcl Derivatives in Chemical Biology and Medicinal Chemistry
Design and Development of Enzyme Inhibitors
The unique chemical properties of the boronic acid moiety, particularly its ability to form a stable, yet reversible, tetrahedral adduct with the hydroxyl group of serine or threonine residues in the active site of enzymes, make it an ideal "warhead" for inhibitor design. This interaction mimics the transition state of substrate hydrolysis, leading to potent and specific inhibition.
Peptide Boronic Acids as Reversible Covalent Enzyme Inhibitors
Peptide boronic acids are a prominent class of reversible covalent inhibitors. The peptide backbone provides specificity by interacting with the substrate-binding pockets of the target enzyme, while the terminal boronic acid engages in covalent bond formation with a key catalytic residue. nih.gov This covalent interaction is typically reversible, which can be advantageous in drug design as it may reduce the potential for off-target toxicity associated with irreversible inhibitors. mdpi.com The stability and reactivity of the boronic acid are influenced by its local chemical environment and the pH of the surrounding medium. mdpi.com
The synthesis of these complex molecules often begins with chiral α-aminoboronic acid building blocks, such as those derived from (S)-BoroAla-(-)-Pinanediol-HCl. The pinanediol protecting group is crucial for maintaining stereochemical integrity during the synthesis of the peptide chain. thieme-connect.de It is typically removed in the final stages of synthesis to unmask the reactive boronic acid. researchgate.net
Targeting Serine Proteases: Principles and Applications
Serine proteases are a large and diverse family of enzymes that play critical roles in various physiological processes, making them important therapeutic targets. Peptide boronic acids have been extensively studied as inhibitors of serine proteases due to the electrophilic nature of the boron atom, which readily interacts with the nucleophilic serine in the enzyme's active site. nih.gov This interaction leads to the formation of a stable tetrahedral intermediate, effectively blocking the enzyme's catalytic activity.
Bacterial type I signal peptidases (SPases), such as LepB, are essential membrane-bound serine proteases responsible for cleaving signal peptides from secreted and membrane-localized proteins. researchgate.net Their crucial role in bacterial viability and virulence makes them an attractive target for the development of novel antibiotics. While the inhibition of SPases is considered a promising antibacterial strategy, specific quantitative data on the inhibition of LepB by peptide boronic acids derived from this compound, such as Kᵢ or IC₅₀ values, are not extensively detailed in readily available literature. However, the general principles of serine protease inhibition by boronic acids suggest that appropriately designed peptide boronates would be effective against LepB.
The emergence of bacterial resistance to β-lactam antibiotics, largely through the production of β-lactamase enzymes, is a major global health concern. Boronic acid transition state inhibitors (BATSIs) have emerged as a promising class of β-lactamase inhibitors. mdpi.comnih.gov These compounds mimic the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring. mdpi.com Derivatives of this compound can be incorporated into scaffolds that effectively inhibit a broad spectrum of β-lactamases. For instance, novel triazole-containing boronic acids have been developed that show potent inhibition against key β-lactamases like KPC-2 and AmpC. mdpi.com
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
|---|---|---|
| Compound 5 | KPC-2 | 730 nM |
| Compound 10a | AmpC | 140 nM |
| Warhead 3 | KPC-2 | 2.3 µM |
| Warhead 3 | AmpC | 700 nM |
| SM23 | PDC-3 (Class C) | 4 nM |
| SM23 | AmpC | 1 nM |
| SM23 | ADC-7 | 20 nM |
This table presents the inhibition constants (Kᵢ) of various boronic acid derivatives against different β-lactamase enzymes, demonstrating their potential to combat antibiotic resistance. mdpi.comnih.gov
α-Chymotrypsin and Subtilisin Carlsberg are well-characterized serine proteases that serve as model systems for studying enzyme-inhibitor interactions. Peptide boronic acids have been shown to be powerful competitive inhibitors of both enzymes. nih.govmdpi.com The stereochemistry of the inhibitor plays a crucial role in its potency, with L-enantiomers generally being more effective. However, interesting exceptions have been observed, highlighting the nuanced nature of these interactions.
| Inhibitor | Enzyme | Inhibition Constant (Kᵢ) |
|---|---|---|
| Complex Peptidyl Boronate 7 | α-Chymotrypsin | 26 nM |
| Complex Peptidyl Boronate 8-OH | α-Chymotrypsin | 68 nM |
| Complex Peptidyl Boronate 8-H | α-Chymotrypsin | 114 nM |
| Complex Peptidyl Boronate 9 | α-Chymotrypsin | 356 nM |
| Complex Peptidyl Boronate 10 | α-Chymotrypsin | 219 nM |
This table showcases the potent inhibition of α-Chymotrypsin by a series of complex peptidyl boronates, illustrating the effectiveness of these compounds as serine protease inhibitors. nih.gov
Targeting Threonine Proteases (e.g., Proteasome)
Threonine proteases, such as the proteasome, represent another important class of enzymes that can be targeted by boronic acid-containing inhibitors. The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins in the cell, and its inhibition is a validated strategy in cancer therapy. The N-terminal threonine residue in the active site of the proteasome's catalytic subunits serves as the nucleophile for peptide bond hydrolysis.
Peptide boronic acids, including derivatives that can be synthesized from this compound, are potent and selective inhibitors of the proteasome. nih.gov They form a reversible covalent bond with the active site threonine, leading to the inhibition of proteasomal activity and subsequent induction of apoptosis in cancer cells.
| Compound | Cell Line | IC₅₀ |
|---|---|---|
| Compound 15 | - | 4.60 nM |
| Bortezomib | - | 7.05 nM |
| Compound 17 | - | 8.21 nM |
| Prodrug 18 | - | 6.74 nM |
This table displays the half-maximal inhibitory concentrations (IC₅₀) of several dipeptide boronic acid proteasome inhibitors, including a comparison with the clinically used drug Bortezomib. nih.gov
Targeting Aspartyl Proteases (e.g., HIV Protease)
While boronic acids are renowned inhibitors of serine proteases, their application has been extended to other enzyme classes, including aspartyl proteases, which are crucial targets in virology. Human Immunodeficiency Virus (HIV)-1 protease, an aspartyl protease essential for viral replication, has been a primary focus for the development of boronic acid-based inhibitors. nih.govyoutube.com
Researchers have rationally designed peptidyl boronic acids to mimic the tetrahedral transition state of peptide bond hydrolysis, enabling potent inhibition. nih.gov A notable strategy involves replacing key functional groups in established HIV-1 protease inhibitors with a boronic acid moiety. For instance, modifying the approved drug darunavir (B192927) by replacing its aniline (B41778) group with a phenylboronic acid resulted in an inhibitor with sub-picomolar affinity for the protease, a 20-fold increase in affinity compared to the parent drug. nih.govacs.orgosti.govosti.gov X-ray crystallography has revealed that the boronic acid group can participate in an extensive network of hydrogen bonds within the enzyme's active site, contributing to this high affinity. nih.govacs.orgacs.org
Furthermore, benzoxaborolone derivatives of darunavir have been synthesized, demonstrating comparable potency to darunavir against wild-type HIV-1 protease and, importantly, retaining potency against common drug-resistant variants like D30N. nih.govacs.org These derivatives also exhibit enhanced oxidative stability, addressing a potential liability of simpler phenylboronic acids. nih.gov
Below is a table summarizing the inhibitory constants (Kᵢ) of selected boronic acid derivatives against HIV-1 Protease.
| Inhibitor Name | Parent Compound | Target Enzyme | Kᵢ Value | Citation(s) |
| B-darunavir | Darunavir | Wild-Type HIV-1 Protease | < 1 pM | nih.govacs.org |
| BOL-darunavir | Darunavir | Wild-Type HIV-1 Protease | 10 ± 2 pM | nih.gov |
| Darunavir | - | Wild-Type HIV-1 Protease | ~10 pM | nih.gov |
| BOL-darunavir | Darunavir | D30N Variant HIV-1 Protease | Potent (Value not specified) | nih.govacs.org |
Molecular Recognition and Probes in Biological Systems
The ability of the boronic acid moiety to interact reversibly with specific functional groups is the foundation of its use in molecular recognition and as a component of biological probes.
A defining feature of boronic acids is their capacity to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.govnih.govacs.org This interaction results in the formation of stable five- or six-membered cyclic boronate esters, a reaction that is rapid and reversible in aqueous solutions. acs.orgresearchgate.netnih.gov This equilibrium is the basis for the development of a vast array of sensors and recognition systems for diol-containing molecules, most notably carbohydrates. acs.orgnih.gov
In addition to diols, boronic acids can interact with nucleophilic side chains of specific amino acids. nih.gov They are known to form reversible covalent adducts with the hydroxyl groups of serine and threonine residues, which are often found in the active sites of enzymes like serine proteases and proteasomes. nih.govnih.govtandfonline.compnas.org This interaction is crucial for their mechanism of action as enzyme inhibitors, where the boron atom is attacked by the serine hydroxyl, forming a stable tetrahedral intermediate that mimics the transition state of peptide hydrolysis. nih.govresearchgate.net The interaction can sometimes involve other nearby residues, such as lysine, leading to multicovalent binding. nih.govtandfonline.com
The reversible binding of boronic acids to diols makes them ideal synthetic receptors, or "borono-lectins," for recognizing glycans (sugars), which are ubiquitous on cell surfaces and play critical roles in health and disease. nih.govrsc.org Cell surface glycans, often in the form of glycoproteins, are involved in processes like cell-cell communication, pathogen infection, and cancer metastasis. tennessee.edunih.govrsc.org Altered glycosylation patterns are a hallmark of cancer, presenting unique biomarkers for detection and targeting. nih.govnih.govrsc.org
Researchers have developed a variety of boronic acid-based systems for glycan recognition:
Fluorescent Probes: By conjugating boronic acids to fluorescent molecules, scientists have created sensors that signal the presence of specific carbohydrates through changes in fluorescence. nih.govrsc.org These probes have been used for in situ recognition of cell-surface glycans and for targeted imaging of cancer cells. rsc.orgmdpi.com For example, bisboronic acid-appended peptides have been designed to selectively label cancer-related biomarkers like sialyl Lewis X on human hepatic cancer cells. nih.govrsc.org
Sensor Arrays: A single, pH-responsive boronic acid-functionalized polymer can be used to generate a multi-channel sensor array. This platform can produce unique "fingerprints" for different cell types based on their distinct surface glycosylation patterns, allowing for the discrimination between healthy and cancerous cells, as well as various glycomutants. nih.govrsc.org
Immobilized Surfaces: Boronic acids immobilized on surfaces, such as microplates or nanoparticles, are used to capture and detect glycoproteins. tennessee.edumdpi.com This approach enhances binding avidity through multivalent interactions and has been applied in assays for cancer-associated glycoproteins. tennessee.edu
The table below lists examples of boronic acid-based probes and their target glycans.
| Probe Type | Target Glycan/Biomolecule | Application | Citation(s) |
| Bisboronic acid-appended peptide | Sialyl Lewis X (sLeˣ) | Cancer cell imaging | nih.govrsc.org |
| pH-responsive boronic acid polymer | Cell surface glycosylation signatures | Discrimination of cell types | nih.govrsc.org |
| Immobilized biotinylated boronic acid | Mucin-1 (glycoprotein) | High-throughput detection | tennessee.edu |
| Boronic acid-functionalized polymer | Poly- and oligosaccharides | Cell attachment and labeling | rsc.org |
The application of boronic acid-based recognition extends to other critical biomolecules and pathogens, including RNA and bacteria.
RNA Recognition: The backbone of ribonucleic acid (RNA) consists of ribose sugar units, each presenting a 2',3'-cis-diol. This structural feature makes RNA a natural target for boronic acid binding. This interaction has been exploited to develop highly sensitive detection methods for specific RNA sequences, such as microRNAs (miRNAs), which are important gene regulators. acs.org In one strategy, phenylboronic acid-functionalized gold nanoparticles are used to selectively bind to the target miRNA captured on a sensor surface, leading to significant signal amplification. acs.orgscite.ai This demonstrates the selective recognition of RNA over DNA, which lacks the 2'-hydroxyl group.
Bacterial Surface Recognition: The cell walls of bacteria, particularly the peptidoglycan layer, are rich in polysaccharides containing diol motifs. nih.govnih.govwikipedia.orgnih.gov This makes them a target for boronic acid-based probes. This principle has been used to design fluorescent sensors that can distinguish between different types of bacteria. For example, boronic acid-functionalized probes can bind to the thick, saccharide-rich peptidoglycan layer of Gram-positive bacteria, resulting in an enhanced fluorescence signal that allows for their detection and labeling. nih.gov
Application in the Construction of Complex Molecules with Defined Stereochemistry
Beyond molecular recognition, chiral boronic esters derived from precursors like this compound are invaluable intermediates in asymmetric synthesis, enabling the construction of complex molecules with precise three-dimensional structures.
Chiral boronic esters are highly versatile building blocks in organic synthesis. acs.orgnih.govportico.orgnih.gov The use of a chiral auxiliary, such as (-)-pinanediol (B8470734), allows for the stereocontrolled synthesis of α-aminoboronic acids. nih.gov The resulting boronic ester can then undergo a wide variety of stereospecific transformations, making it a powerful tool for constructing stereogenic centers, including challenging quaternary carbons. acs.orgnih.gov
This utility is prominently featured in the total synthesis of biologically active natural products:
Pheromones: The Matteson homologation of chiral boronic esters is a classic and powerful method for the stereoselective synthesis of carbon chains. This has been applied to the synthesis of insect pheromones like (3S,4S)-4-methyl-3-heptanol and exo-brevicomin (B1210355) with exceptional chiral selectivity. acs.org
Polyketides: Iterative strategies using chiral building blocks, including boronic esters, have been developed for the stereoselective synthesis of 1,3-polyol motifs commonly found in bioactive polyketides. uni-wuppertal.de This approach has been directed toward the total synthesis of complex natural products such as Bastimolide B and Tetrafibricin, which exhibit antimalarial and antithrombotic activities, respectively. uni-wuppertal.de
Other Natural Products: Catalytic asymmetric hydroboration directed by functional groups like phosphonates or oximes provides access to a diverse range of functionalized, chiral tertiary boronic esters. acs.orgnih.gov These intermediates have been used in the formal synthesis of natural products such as (S)-(+)-bakuchiol. acs.org
The predictable stereochemical outcome and the wide range of compatible reactions make chiral boronic esters indispensable tools for the efficient and elegant synthesis of complex molecular architectures found in nature. nih.govsemanticscholar.org
Synthesis of Chiral Alcohols and Amines
The asymmetric synthesis of chiral alcohols and amines is a cornerstone of medicinal chemistry and chemical biology, providing essential building blocks for complex bioactive molecules. Derivatives of this compound, particularly chiral α-amino boronic esters, are synthesized and utilized through highly stereoselective methods. The predominant methodology for creating these compounds is the Matteson homologation of chiral boronic esters, which allows for the iterative and predictable installation of stereogenic centers. uni-saarland.denih.gov
The core of this synthetic strategy relies on the use of a chiral auxiliary, (-)-pinanediol, which directs the stereochemical outcome of the reaction. uni-saarland.de The process begins with a pinanediol boronic ester, which undergoes a chain extension reaction. This homologation is typically achieved by reacting the boronic ester with (dichloromethyl)lithium at low temperatures (e.g., -100 °C). This step generates a borate (B1201080) complex that, upon warming and often in the presence of a Lewis acid like zinc chloride, rearranges to form an α-chloro boronic ester. The pinanediol auxiliary directs this reaction to produce a single diastereomer with exceptional purity, often exceeding 99%. uni-saarland.deacs.org
Once the α-chloro boronic ester intermediate is formed, the chlorine atom serves as a leaving group for nucleophilic substitution. This step is crucial as it allows for the introduction of a wide variety of functional groups to form new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. The reaction proceeds with inversion of configuration at the carbon center, ensuring a high degree of stereocontrol.
For the synthesis of chiral alcohols, the α-chloro boronic ester is treated with a nucleophile, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), to introduce a new alkyl or aryl group. The resulting homologated boronic ester is then oxidized, typically using basic hydrogen peroxide (H₂O₂/NaOH). This final step replaces the boronic ester group with a hydroxyl group, yielding the chiral alcohol with complete retention of configuration at the newly formed stereocenter. This method is highly versatile and can be repeated to construct molecules with multiple, contiguous chiral centers. acs.orgrsc.org
For the synthesis of chiral amines and their precursors, α-amino boronic esters, a nitrogen-based nucleophile is employed. A common and effective reagent for this transformation is lithium hexamethyldisilazide (LiHMDS). The nucleophilic azide (B81097) anion can also be used, which is subsequently reduced to the amine. The reaction of the α-chloro boronic ester with the nitrogen nucleophile proceeds via an S(_N)2-type mechanism, resulting in the formation of an α-amino boronic ester. The this compound is a quintessential example of such a compound, where the amino group and the methyl side chain of alanine (B10760859) are installed with specific stereochemistry. These α-amino boronic esters are not only stable intermediates but also valuable as bioisosteres of natural amino acids in medicinal chemistry. researchgate.netrsc.org The pinanediol auxiliary can later be removed under acidic conditions to yield the free α-amino boronic acid.
The following table summarizes the key transformations involved in the synthesis of chiral alcohols and amines using the Matteson homologation strategy with pinanediol boronic esters.
| Step | Reaction | Reagents | Key Feature | Product Type |
| 1 | Homologation | 1. (Dichloromethyl)lithium2. Zinc Chloride (optional) | Forms a new C-C bond and installs a chloro group with high diastereoselectivity (>99%). | α-Chloro Boronic Ester |
| 2a | C-C or C-O Bond Formation | Grignard reagents (R-MgX), Organolithium reagents (R-Li), or Alkoxides (R-O⁻) | Nucleophilic displacement of chloride with inversion of configuration. | Homologated Boronic Ester |
| 2b | C-N Bond Formation | Lithium hexamethyldisilazide (LiHMDS) or Sodium Azide (NaN₃) | Nucleophilic displacement of chloride to introduce a protected amino or azido (B1232118) group. | α-Amino or α-Azido Boronic Ester |
| 3a | Oxidation | Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH) | Replaces the boronic ester with a hydroxyl group with retention of configuration. | Chiral Alcohol |
| 3b | Deprotection/Reduction | Acidic hydrolysis (for N-TMS), or Reduction (for azides, e.g., H₂, Pd/C) | Reveals the primary amine functionality. | Chiral α-Amino Boronic Acid/Ester |
Advanced Characterization and Computational Studies
Spectroscopic Analysis for Stereochemical Assignment
Spectroscopic methods are fundamental in confirming the chemical structure and, crucially, the stereochemistry of chiral molecules like (S)-BoroAla-(-)-Pinanediol-HCl. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a detailed picture of the molecular framework and the hybridization state of the key boron atom.
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for characterizing boronic acid derivatives.
¹¹B NMR is one of the most direct methods for probing the environment of the boron atom. Boronic acids exist in equilibrium between a trigonal planar (sp² hybridized) state and a tetrahedral (sp³ hybridized) state. The chemical shift in ¹¹B NMR is highly sensitive to this geometry. nsf.govresearchgate.net Generally, sp²-hybridized boron atoms in boronic acids and their trigonal esters resonate at a lower field (e.g., ~28-33 ppm), while the formation of a tetrahedral sp³-hybridized boronate species, such as when it covalently binds to an enzyme's active site or forms a stable complex, results in a significant upfield shift in the spectrum (e.g., ~5-15 ppm). nsf.govmanchester.ac.uk The use of the (-)-pinanediol (B8470734) chiral auxiliary not only protects the boronic acid but also helps in establishing a specific stereocenter, which can be confirmed by these spectroscopic shifts upon interaction. rsc.orgresearchgate.net
¹H and ¹³C NMR spectra provide detailed information about the organic scaffold of the molecule. For this compound, these spectra would confirm the presence of the alanine (B10760859) and pinanediol moieties. Specific proton and carbon signals, along with their coupling constants, can be assigned to the various parts of the molecule, verifying its successful synthesis and purity. The formation of the pinanediol ester can be observed through characteristic shifts in the protons adjacent to the oxygen atoms. rsc.org
Infrared (IR) Spectroscopy can be used to identify functional groups. Characteristic vibrations for B-O bonds (around 1300-1400 cm⁻¹) and N-H bonds (from the protonated amine in the HCl salt form) would be expected in the IR spectrum of this compound.
The table below summarizes the typical NMR spectroscopic data expected for a boroalanine pinanediol ester derivative, illustrating how these values are used for structural confirmation.
| Nucleus | Typical Chemical Shift (δ) / ppm | Observed Moiety / State |
| ¹¹B | 28 - 33 | Trigonal (sp²) boronate ester |
| ¹¹B | 5 - 15 | Tetrahedral (sp³) boronate adduct (e.g., with enzyme) manchester.ac.uk |
| ¹H | ~4.3 | Proton on pinanediol carbon adjacent to ester oxygen (CH-O) |
| ¹H | ~3.5 | α-proton of the alanine moiety (CH-NH₃⁺) |
| ¹³C | ~78 | Pinanediol carbons bonded to oxygen (C-O) |
| ¹³C | ~50 | α-carbon of the alanine moiety |
Crystallographic Analysis of Boronic Acid Derivatives and Enzyme-Ligand Complexes
X-ray crystallography provides definitive, high-resolution three-dimensional structures of molecules and their complexes, offering unparalleled insight into binding interactions at an atomic level. youtube.comyoutube.com While a crystal structure for this compound itself is not publicly available, extensive crystallographic studies have been conducted on similar boronic acid inhibitors in complex with their target enzymes, such as serine proteases and β-lactamases. nih.govnih.gov
These studies consistently reveal a common mechanism of inhibition. The boronic acid acts as a transition-state analog. The boron atom is attacked by a nucleophilic serine residue in the enzyme's active site. This converts the sp²-hybridized trigonal planar boron into an sp³-hybridized tetrahedral species, which forms a stable, reversible covalent bond with the serine's hydroxyl group. nih.gov This tetrahedral intermediate mimics the natural transition state of substrate hydrolysis, but is much more stable, effectively blocking the enzyme's catalytic activity. researchgate.net
Crystal structures of these enzyme-ligand complexes allow for the precise measurement of intermolecular distances and geometries that define the binding mode. nih.gov Key interactions often include:
The covalent B-O bond between the inhibitor's boron atom and the catalytic serine's oxygen.
A network of hydrogen bonds between the boronic acid's hydroxyl groups and residues in the active site, known as the oxyanion hole, which further stabilizes the complex. researchgate.net
Hydrophobic interactions between the organic part of the inhibitor (like the pinanediol or other side chains) and nonpolar pockets within the enzyme's active site, contributing to binding affinity and specificity.
The following table presents typical crystallographic data for a boronic acid inhibitor covalently bound to a catalytic serine residue in an enzyme's active site, derived from published structural analyses. nih.gov
| Interaction | Atom 1 | Atom 2 | Typical Distance (Å) |
| Covalent Bond | Boron (Inhibitor) | Oxygen (Serine) | 1.4 - 1.6 |
| Hydrogen Bond | Oxygen (Inhibitor) | Amide Nitrogen (Oxyanion Hole) | 2.7 - 3.1 |
| Hydrogen Bond | Oxygen (Inhibitor) | Amide Nitrogen (Oxyanion Hole) | 2.7 - 3.1 |
Computational Approaches to Elucidate Mechanism of Action and Binding Modes
Computational chemistry provides powerful tools to complement experimental data, offering dynamic insights into the mechanism of action and binding energetics of inhibitors like this compound. youtube.com These methods can model processes that are difficult to capture experimentally, such as the initial docking event and the chemical reaction of covalent bond formation. mdpi.comnih.gov
Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ijprajournal.com For boronic acid inhibitors, covalent docking protocols are particularly relevant. These algorithms can model the formation of the covalent bond between the boron atom and the active site serine, providing a plausible structural model of the enzyme-inhibitor complex. nih.govnih.gov Docking studies help in understanding the key non-covalent and covalent interactions that govern binding affinity. mdpi.com
Molecular Dynamics (MD) Simulations allow scientists to observe the motion of atoms in a protein-ligand complex over time. nih.gov Starting from a docked pose or a crystal structure, MD simulations can reveal the flexibility of the inhibitor and the protein, the stability of key hydrogen bonds, and the role of water molecules in the active site. acs.org These simulations provide a dynamic picture of the binding event and can be used to calculate binding free energies, which correlate with inhibitory potency.
Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that offers high accuracy for studying chemical reactions in enzymes. nih.gov The reactive center, including the boronic acid and the key active site residues, is treated with quantum mechanics, which accurately describes bond-making and bond-breaking. The rest of the protein and solvent are treated with less computationally expensive molecular mechanics. QM/MM simulations are used to map the energy profile of the covalent inhibition reaction, identifying the transition state and confirming that the boron atom's electrophilicity facilitates the nucleophilic attack by the serine residue. mdpi.comnih.gov
These computational approaches are integral to modern drug design, enabling the rational optimization of inhibitor structures to improve their potency and selectivity. nih.gov
Future Directions in Boronic Acid Research
Expanding the Scope of Asymmetric Reactions with Chiral Boronic Esters
Chiral boronic esters are invaluable intermediates in organic synthesis due to their stability and the stereospecificity of their transformations. The use of chiral auxiliaries, such as (-)-pinanediol (B8470734) in (S)-BoroAla-(-)-Pinanediol-HCl, provides a powerful method for controlling the stereochemical outcome of reactions. iupac.org Future research is focused on expanding the toolkit of asymmetric reactions beyond established methods.
A significant area of development is the creation of complex molecules with multiple, non-adjacent stereocenters, which has traditionally been a formidable synthetic challenge. nih.gov Novel strategies, including migratory coupling reactions, are being developed to synthesize highly valuable 1,2-bis(boronic) esters with precisely controlled stereochemistry. nih.gov These methods are opening new avenues for creating complex and diverse molecular architectures that were previously difficult to access.
Furthermore, the development of enantioselective copper-catalyzed conjugate borylation-cyclization protocols is enabling the synthesis of novel boronic ester γ-lactams. whiterose.ac.uk These heterocyclic building blocks are of particular interest in medicinal chemistry due to the prevalence of saturated heterocycles in pharmaceutical drugs. whiterose.ac.uk The expansion of these and other catalytic asymmetric methods will continue to broaden the synthetic utility of chiral boronic esters.
| Asymmetric Method | Description | Key Advantage |
|---|---|---|
| Chiral Auxiliary Control | A chiral group, like pinanediol, is temporarily incorporated to direct the stereochemical outcome of a reaction. iupac.org | High diastereoselectivity and reliable stereochemical control. iupac.org |
| Catalytic Asymmetric Borylation | A chiral catalyst is used to introduce a boron moiety enantioselectively, often onto an unsaturated substrate. whiterose.ac.uk | High efficiency and enantioselectivity, allowing access to a wide range of chiral building blocks. whiterose.ac.uk |
| Migratory Coupling Reactions | A novel activation mode for gem-diborylalkanes that allows for the construction of acyclic, non-adjacent stereocenters. nih.gov | Overcomes challenges in constructing complex stereochemical relationships in acyclic systems. nih.gov |
Novel Applications in Targeted Therapeutic Development Beyond Current Enzyme Inhibition Modalities
The therapeutic potential of boronic acids has been most prominently demonstrated through their function as enzyme inhibitors, particularly serine protease inhibitors. researchgate.netresearchgate.net The boron atom's ability to form a stable, reversible covalent bond with active site nucleophiles, such as the threonine hydroxyl group in the proteasome, is the basis for the activity of drugs like bortezomib. nih.gov However, the future of boronic acid-based therapeutics lies in leveraging their unique chemical properties for applications beyond direct enzyme inhibition.
One of the most promising new strategies involves using the boronic acid moiety as a targeting ligand. Boronic acids can form reversible covalent bonds with diols, a functional group abundant in biological systems, particularly in cell-surface carbohydrates like sialic acids. This interaction is being explored for the targeted delivery of therapeutics to cancer cells, which often overexpress certain cell-surface glycans.
Another emerging area is the development of stimuli-responsive therapeutic systems. The pH-dependent nature of the boronic acid-diol interaction allows for the design of drug delivery vehicles that release their payload in the acidic microenvironment of tumors or within specific cellular compartments. bohrium.com This approach facilitates the creation of targeted nanoparticles and other delivery systems where a targeting moiety, such as an antibody, is linked via a boronic acid-diol complex. nih.gov
| Therapeutic Strategy | Mechanism of Action | Potential Application |
|---|---|---|
| Enzyme Inhibition (Traditional) | Reversible covalent binding to an enzyme's active site, mimicking the transition state. nih.govresearchgate.net | Oncology (e.g., proteasome inhibitors), infectious diseases (e.g., β-lactamase inhibitors). nih.govnih.gov |
| Cell-Surface Targeting (Novel) | Binding to diol-containing molecules (e.g., sialic acids) on the surface of specific cells, like cancer cells. | Targeted drug delivery, diagnostics, and imaging. |
| Stimuli-Responsive Systems (Novel) | Utilizing the pH-sensitive nature of boronate ester bonds to trigger drug release in specific environments (e.g., acidic tumor microenvironment). bohrium.com | Environment-specific drug release, reducing off-target effects. bohrium.com |
Integration with Advanced Synthetic Methodologies
The utility of boronic acids and their esters as foundational building blocks in modern organic synthesis is well-established, most notably through their use in Suzuki-Miyaura cross-coupling reactions. researchgate.net The future in this area involves integrating these versatile reagents with more advanced and efficient synthetic strategies, including one-pot, sequential, and tandem reactions. cuny.edu
Recent advancements have focused on developing streamlined processes that combine multiple transformations without the need for isolating intermediates. For example, sequential reactions involving an initial Miyaura borylation followed by a transition metal-catalyzed addition reaction can be performed in a single vessel. cuny.edu This approach significantly improves efficiency and reduces waste.
Furthermore, innovative methods for the synthesis of boronic acids themselves are expanding their accessibility and utility. A notable development is the decarboxylative borylation of carboxylic acids. drugdiscoverytrends.com This technique allows for the conversion of abundant and structurally diverse carboxylic acids directly into their corresponding boronic acids using inexpensive nickel catalysts, a transformation that was previously challenging. drugdiscoverytrends.com Such advancements make it easier to incorporate the boronic acid functional group into complex molecules and drug candidates at various stages of synthesis. The tolerance of the boronic ester group to a wide range of reaction conditions further enhances its utility as a penultimate intermediate in the synthesis of diverse compound libraries. researchgate.net
Exploration of Boronic Acid-Based Scaffolds in Immunomodulation and Targeted Delivery Systems
The unique ability of boronic acids to interact with diols is being harnessed to create sophisticated scaffolds for biomedical applications, including immunomodulation and targeted drug delivery. These scaffolds can be designed as "smart" materials that respond to specific biological cues.
Injectable, self-healing hydrogels are a key area of research. These materials can be formed by functionalizing biocompatible polymers, such as alginate, with boronic acid moieties. bohrium.com The reversible nature of the boronate ester cross-links allows the hydrogel to repair itself after damage and respond to changes in pH or the presence of saccharides. bohrium.com Such hydrogels have significant potential as advanced tools for immunomodulatory applications and controlled drug release. acs.org
In targeted delivery, boronic acid-containing scaffolds offer a dual function. They can act as the structural framework for a delivery vehicle and simultaneously provide a targeting mechanism. For instance, chitosan-based scaffolds containing boric acid have been developed as pH-sensitive carriers for chemotherapy drugs like doxorubicin. nih.gov These systems can be designed to release their therapeutic payload more readily in the slightly acidic environment of a tumor, while also potentially providing tissue regenerative properties. nih.gov This integration of targeting, stimuli-responsive release, and therapeutic scaffolding represents a promising future direction for creating more effective and less invasive cancer treatments. nih.gov
| Scaffold Type | Key Feature | Application |
|---|---|---|
| Alginate-Boronic Acid Hydrogels | Self-healing, injectable, and responsive to pH and saccharides. bohrium.com | Controlled drug delivery, tissue engineering, immunomodulation. bohrium.comacs.org |
| Chitosan-Boric Acid Scaffolds | Biocompatible, porous, and pH-sensitive drug release. nih.gov | Localized delivery of chemotherapy drugs for cancer treatment. nih.gov |
| Polymer-Drug Conjugate Nanoparticles | Self-assembles into nanoparticles with targeting moieties attached via boronic acid-diol linkage. nih.gov | Targeted delivery of anticancer drugs to specific cell types. nih.gov |
Q & A
Q. How can computational modeling predict the reactivity of (S)-BoroAla-(-)-Pinanediol-HHCl in enzyme-targeted drug discovery?
- Methodological Answer : Perform density functional theory (DFT) calculations to map boron-centered transition states. Validate models using crystallographic data from serine protease inhibition assays. Address discrepancies by comparing in silico predictions with kinetic measurements (e.g., ) .
Data Analysis and Reporting
Q. What frameworks guide the design of experiments (DOE) involving (S)-BoroAla-(-)-Pinanediol-HHCl to ensure reproducibility?
- Methodological Answer : Apply the PICO framework to define Population (compound), Intervention (reaction conditions), Comparison (control groups), and Outcomes (yield, purity). Use JMP or Minitab software for factorial design analysis. Document protocols using IMRaD structure, emphasizing Materials/Methods replication .
Q. How should researchers document unexpected byproducts in (S)-BoroAla-(-)-Pinanediol-HHCl-mediated reactions?
- Methodological Answer : Characterize byproducts via LC-MS/MS and isotopic labeling. Include raw data in supplementary materials with detailed chromatographic conditions. Discuss plausible mechanisms (e.g., boronate transesterification) in the Discussion section, referencing analogous systems .
Ethical and Safety Considerations
Q. What ethical guidelines apply to sharing experimental data on (S)-BoroAla-(-)-Pinanediol-HHCl while protecting intellectual property?
Q. How can researchers mitigate risks when scaling up reactions involving (S)-BoroAla-(-)-Pinanediol-HHCl?
- Methodological Answer : Conduct hazard operability (HAZOP) studies to identify thermal runaway risks. Implement in-line Fourier-transform infrared (FTIR) monitoring for real-time detection of exothermic events. Reference OSHA standards for laboratory-scale safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
